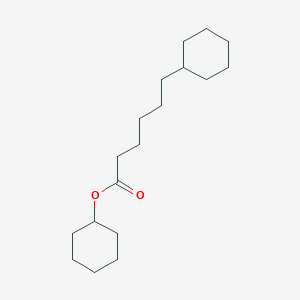

Cyclohexyl 6-cyclohexylhexanoate

Description

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, widely recognized for their diverse applications, ranging from fragrances and flavors to solvents and plasticizers. researchgate.net The synthesis of esters, typically through the esterification of a carboxylic acid and an alcohol, is a cornerstone of organic chemistry. researchgate.net Research in this field is extensive, with ongoing efforts to develop more efficient and environmentally benign catalytic methods. researchgate.netresearchgate.net

Cyclohexyl esters, in particular, have been a subject of interest, primarily in the fragrance and polymer industries. researchgate.netresearchgate.net The presence of the cyclohexyl group can impart unique properties, such as specific odors and increased thermal stability in polymers. Research has explored various methods for their synthesis, including the use of solid acid catalysts and reactive distillation to improve yields and process efficiency. researchgate.netacs.org

Historical Trajectories in Cyclohexyl 6-cyclohexylhexanoate Research

A thorough review of available scientific databases reveals a notable absence of a dedicated historical research trajectory for this compound. While the synthesis of various cyclohexyl esters has been documented over the years, specific studies focusing on this particular diester are not readily found. researchgate.netresearchgate.net Its precursors, 6-cyclohexylhexanoic acid and cyclohexanol (B46403), are known compounds, with cyclohexanol being a large-scale industrial chemical. nih.govnih.gov However, the specific reaction to form this compound does not appear to have been a significant focus of historical academic or industrial research. The compound is listed in chemical databases such as PubChem, with a registered CAS number of 6282-66-2, indicating its synthesis and characterization at some point, but detailed historical accounts of its discovery or initial synthesis are not available in mainstream scientific literature. nih.gov

Contemporary Significance and Research Gaps for this compound

The contemporary significance of this compound in chemical research appears to be minimal. There is a clear lack of recent studies investigating its properties or potential applications. This stands in contrast to the broader field of "bulky esters," where research is active, particularly in polymer science. nih.gov Bulky ester groups can be introduced into polymer chains to modify their physical properties, such as increasing the glass transition temperature or altering solubility.

The primary research gap concerning this compound is the near-complete absence of data on its physical, chemical, and material properties. Its potential as a plasticizer, lubricant, or specialty chemical remains unexplored. The bulky and hydrophobic nature of the molecule suggests that it could have interesting properties in materials science, but without dedicated research, this remains speculative. The lack of published spectral data beyond computational predictions further highlights the need for fundamental characterization of this compound. nih.gov

Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₂ | nih.gov |

| Molecular Weight | 280.4 g/mol | nih.gov |

| CAS Number | 6282-66-2 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Computed XLogP3 | 6.6 | nih.gov |

| Computed Hydrogen Bond Donor Count | 0 | nih.gov |

| Computed Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Computed Rotatable Bond Count | 7 | nih.gov |

Interactive Data Table

This table is based on computed data from PubChem.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6282-66-2 |

|---|---|

Molecular Formula |

C18H32O2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

cyclohexyl 6-cyclohexylhexanoate |

InChI |

InChI=1S/C18H32O2/c19-18(20-17-13-7-3-8-14-17)15-9-2-6-12-16-10-4-1-5-11-16/h16-17H,1-15H2 |

InChI Key |

GGHRMOUQTLLYKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCCC(=O)OC2CCCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexyl 6 Cyclohexylhexanoate

Chemo-selective Esterification Pathways for Cyclohexyl 6-cyclohexylhexanoate

The direct coupling of 6-cyclohexylhexanoic acid and cyclohexanol (B46403) is the most straightforward approach to this compound. This section explores various esterification techniques, from classical acid catalysis to modern enzymatic and organocatalytic systems, designed to achieve high conversion and selectivity.

Direct Esterification with Acidic Catalysis

Direct esterification, commonly known as the Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically requires heating and the removal of water to drive the reaction towards the formation of the ester. nih.govyoutube.com For the synthesis of this compound, the reaction involves heating 6-cyclohexylhexanoic acid with cyclohexanol, often using an excess of the alcohol, which can also serve as the solvent. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comnumberanalytics.com The alcohol then performs a nucleophilic attack on this activated carbonyl, leading to a tetrahedral intermediate. numberanalytics.comcerritos.edu Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com To shift the equilibrium to the product side, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. operachem.com Given the sterically demanding nature of both 6-cyclohexylhexanoic acid and cyclohexanol, reaction times can be prolonged, and elevated temperatures are generally necessary to achieve reasonable yields. operachem.comresearchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Analogous Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Hippuric Acid | Cyclohexanol | p-TsOH | Toluene, reflux, 30 h | 96% | operachem.com |

| Lauric Acid | Ethanol | HCl (from AcCl) | Reflux, 1 h | - | cerritos.edu |

| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux, 2 h | 95% | operachem.com |

| Adipic Acid | Ethanol | - | - | - | masterorganicchemistry.com |

Transesterification Processes for this compound Synthesis

Transesterification is an alternative equilibrium-controlled process where an ester is reacted with an alcohol to produce a different ester and alcohol. This method can be advantageous if the starting ester is more readily available than the corresponding carboxylic acid. For the synthesis of this compound, a potential route involves the reaction of a simple alkyl ester of 6-cyclohexylhexanoic acid, such as methyl 6-cyclohexylhexanoate, with cyclohexanol.

The reaction is typically catalyzed by either an acid or a base, or by specific metal complexes. Catalysts such as scandium(III) triflate (Sc(OTf)₃) or various N-heterocyclic carbenes (NHCs) have been shown to be effective for transesterification under mild conditions. organic-chemistry.org The use of an excess of cyclohexanol or the removal of the more volatile alcohol (e.g., methanol) can drive the equilibrium towards the desired product.

Table 2: Catalytic Systems for Transesterification Reactions

| Starting Ester | Alcohol | Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Various Esters | Various Alcohols | Sc(OTf)₃ | Boiling alcohol | High yields of new esters | organic-chemistry.org |

| Various Esters | Various Alcohols | K₂HPO₄ | Mild conditions | Produces methyl esters efficiently | organic-chemistry.org |

| Vinyl/Isopropenyl Acetate (B1210297) | Secondary Alcohols | Y₅(OiPr)₁₃O | Room temperature | Selective O-acylation | organic-chemistry.org |

| Carboxylic Esters | Alcohols | N-Heterocyclic Carbenes (NHC) | - | Promotes acylation | organic-chemistry.org |

Novel Catalytic Systems in this compound Production (e.g., enzymatic, organocatalytic)

To overcome the limitations of traditional acid catalysis, such as harsh reaction conditions and potential side reactions, novel catalytic systems have been developed. These include enzymatic and organocatalytic methods, which often offer higher selectivity and milder reaction conditions.

Enzymatic Synthesis: Lipases are enzymes that can catalyze the formation of ester bonds in non-aqueous environments. They are highly chemo-, regio-, and stereoselective. Lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) is a robust and widely used biocatalyst for the esterification of a variety of substrates, including fatty acids and alcohols. rsc.orgcapes.gov.br The synthesis of this compound could be achieved by reacting the corresponding acid and alcohol in an organic solvent. The enzymatic process avoids the need for extreme pH or high temperatures, which is beneficial for sensitive substrates. However, the steric hindrance of both the acid and alcohol might necessitate longer reaction times or higher enzyme loadings.

Organocatalytic Synthesis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For esterification, various organocatalysts have been developed that can activate the carboxylic acid or the alcohol. For sterically hindered substrates, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be effective. researchgate.net More recently, Brønsted acid-catalyzed couplings using ynamides as activating agents have been reported for the synthesis of axially chiral esters, demonstrating the power of organocatalysis for constructing complex ester linkages. thieme-connect.de Sulfur(IV)-based organocatalysts have also been shown to facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. wikipedia.org

Table 3: Examples of Novel Catalytic Systems for Esterification

| Catalyst Type | Catalyst Example | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Enzymatic | Candida antarctica Lipase B | Fatty acids and alcohols | Mild conditions, high selectivity | rsc.org |

| Enzymatic | Candida sp. 99-125 Lipase | Fatty acids and 2-ethylhexanol | Immobilized enzyme, good reuse stability | masterorganicchemistry.com |

| Organocatalytic | EDC/HOBt/DMAP | Carboxylic acids and tert-butyl alcohol | Effective for sterically hindered alcohols | researchgate.net |

| Organocatalytic | Brønsted Acid (with Ynamide) | Carboxylic acids and alcohols | Atroposelective coupling | thieme-connect.de |

| Organocatalytic | Phenol-tethered Sulfur(IV) | Carboxylic acids and alcohols | Redox neutral, activates carboxylic acid | wikipedia.org |

Alternative Synthetic Routes to this compound

Besides the direct coupling of the acid and alcohol, alternative synthetic strategies can be envisioned that construct the hexanoate (B1226103) moiety from different starting materials. These routes can be valuable if the precursors are more accessible or if they offer better control over the synthesis.

Olefin Hydration-Oxidation Approaches to the Hexanoate Moiety

This approach involves the synthesis of the 6-cyclohexylhexanoic acid precursor from an appropriate olefin. A plausible route starts with 6-cyclohexylhex-1-ene. The key transformation is an anti-Markovnikov hydration of the terminal double bond to yield the primary alcohol, 6-cyclohexyl-1-hexanol.

The hydroboration-oxidation reaction is the classic method for achieving this anti-Markovnikov hydration. masterorganicchemistry.comnih.gov The alkene is first treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), which adds across the double bond with the boron atom attaching to the less substituted carbon. masterorganicchemistry.com The resulting organoborane intermediate is then oxidized in a second step, typically using alkaline hydrogen peroxide (H₂O₂/NaOH), to replace the boron atom with a hydroxyl group, yielding the primary alcohol with syn stereochemistry. nih.gov

Once 6-cyclohexyl-1-hexanol is obtained, it can be oxidized to the corresponding carboxylic acid, 6-cyclohexylhexanoic acid, using a variety of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid). This acid can then be esterified with cyclohexanol as described in section 2.1.

Table 4: Reagents for Olefin Hydration-Oxidation Pathway

| Step | Transformation | Reagents | Key Features | Reference |

|---|

| 1 | Anti-Markovnikov Hydration | 1. BH₃·THF 2. H₂O₂, NaOH | Forms primary alcohol from terminal alkene | masterorganicchemistry.comnih.gov | | 2 | Primary Alcohol Oxidation | KMnO₄ or CrO₃/H₂SO₄ | Converts alcohol to carboxylic acid | - | | 3 | Esterification | Cyclohexanol, Acid Catalyst | Forms the final ester | masterorganicchemistry.commasterorganicchemistry.comoperachem.com |

Carbonylation Reactions in this compound Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) using carbon monoxide (CO), offer another powerful tool for constructing the ester functionality. A potential, though not explicitly documented for this molecule, synthetic route could involve the palladium-catalyzed carbonylative coupling of a suitable alkyl halide with cyclohexanol.

For instance, a precursor like 1-halo-5-cyclohexylpentane could be subjected to a palladium-catalyzed carbonylation in the presence of cyclohexanol. The general mechanism for such reactions involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent nucleophilic attack by cyclohexanol on this complex, followed by reductive elimination, would yield the desired this compound and regenerate the Pd(0) catalyst.

This methodology is particularly challenging for alkyl halides due to competing side reactions like β-hydride elimination. However, the development of specialized catalyst systems and reaction conditions has made such transformations more feasible.

Table 5: Analogous Palladium-Catalyzed Carbonylation Reactions

| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| α-Iodoenone | Intramolecular Alcohol | Pd Catalyst | CO atmosphere | Macrolactone | |

| Arylhydrazines | Alkynes | Pd Catalyst, Electrochemical | 1 atm CO | Ynones | |

| Cyclopropanols | Intramolecular Alcohol | Pd(II) Catalyst | CO atmosphere | Oxaspirolactones |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental footprint of its production. This involves the development of cleaner and more efficient synthetic routes that minimize waste and energy consumption.

Solvent-Free and Supercritical Fluid Methodologies

Traditional esterification processes often utilize hazardous and volatile organic solvents. To mitigate the environmental and safety concerns associated with these solvents, solvent-free and supercritical fluid methodologies are being explored as greener alternatives.

Solvent-Free Methodologies:

Solvent-free synthesis, also known as neat synthesis, is a technique where the reaction is carried out without a solvent. This approach is inherently greener as it eliminates solvent-related waste and simplifies product purification. In the context of this compound, this would involve the direct reaction of 6-cyclohexylhexanoic acid with cyclohexanol. The reaction is typically facilitated by a catalyst to achieve a reasonable reaction rate. Heterogeneous solid acid catalysts are particularly promising for this purpose as they can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process. The effectiveness of a catalyst in these reactions is influenced by factors such as its porosity and surface hydrophobicity. acs.org

Supercritical Fluid Methodologies:

Supercritical fluids (SCFs) offer another innovative and environmentally benign alternative to traditional solvents. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO2) is a widely used SCF due to its non-toxic, non-flammable, and inexpensive nature.

In the synthesis of esters, scCO2 can act as a solvent, creating a homogeneous medium that can enhance reaction rates. mdpi.com The use of scCO2 allows for esterification reactions to be carried out at milder temperatures compared to some traditional methods. researchgate.net Enzyme-catalyzed reactions in scCO2 have also shown promise, offering high selectivity and reducing the formation of by-products. researchgate.net For instance, studies on the synthesis of other esters have demonstrated the potential of using immobilized lipases in scCO2. researchgate.net However, the activity of enzymatic catalysts can be influenced by factors such as temperature and pressure. mdpi.com The use of co-solvents can also be explored to modify the properties of the supercritical fluid and potentially improve reaction outcomes. mdpi.com

Atom Economy and E-Factor Analysis in this compound Production

To quantify the environmental performance of a chemical process, metrics like atom economy and the Environmental Factor (E-Factor) are employed.

Atom Economy:

Atom economy is a theoretical measure of how efficiently a chemical reaction converts reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all the reactants.

The direct esterification of 6-cyclohexylhexanoic acid and cyclohexanol to produce this compound has a high theoretical atom economy, as water is the only by-product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 6-cyclohexylhexanoic acid | C₁₂H₂₂O₂ | 198.30 |

| Cyclohexanol | C₆H₁₂O | 100.16 |

| This compound | C₁₈H₃₂O₂ | 280.45 |

| Water | H₂O | 18.02 |

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (280.45 / (198.30 + 100.16)) x 100 ≈ 93.9%

E-Factor:

The E-Factor provides a more practical measure of the waste generated in a chemical process. It is the ratio of the mass of waste produced to the mass of the desired product. youtube.com A lower E-Factor signifies a more environmentally friendly process. youtube.com

E-Factor = Total Mass of Waste (in kg) / Mass of Product (in kg)

| Parameter | Traditional Synthesis | Solvent-Free Synthesis | Supercritical Fluid Synthesis |

| Solvent | Typically used (e.g., Toluene) | None | Supercritical CO₂ |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (recyclable) | Heterogeneous or Enzymatic (recyclable) |

| Waste Generation | High (solvent and catalyst waste) | Low | Very Low |

| Estimated E-Factor | >1 | <1 | <<1 |

Elucidation of Cyclohexyl 6 Cyclohexylhexanoate Reaction Mechanisms and Kinetics

Mechanistic Investigations of Cyclohexyl 6-cyclohexylhexanoate Formation

The formation of this compound is achieved through the esterification of its precursors: 6-cyclohexylhexanoic acid and cyclohexanol (B46403). The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

The kinetics of the Fischer esterification are profoundly influenced by the structure of the alcohol and carboxylic acid. The reaction involving cyclohexanol, a secondary alcohol, and 6-cyclohexylhexanoic acid, a sterically demanding carboxylic acid, is expected to proceed slower than esterifications with less hindered reactants. This is due to the steric hindrance posed by the bulky cyclohexyl groups, which impedes the approach of the nucleophilic alcohol to the protonated carbonyl carbon of the acid.

The rate of this equilibrium reaction is dependent on temperature, the concentration of the acid catalyst (commonly sulfuric acid or tosic acid), and the molar ratio of the reactants. masterorganicchemistry.comresearchgate.net To drive the reaction toward the formation of this compound, a large excess of one reactant, typically the less expensive cyclohexanol, is used to shift the equilibrium position according to Le Châtelier's principle. masterorganicchemistry.comjk-sci.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can also effectively drive the reaction to completion. jk-sci.com

Kinetic studies on analogous systems highlight the impact of steric hindrance. For example, the activation energy (Ea) for the acid-catalyzed esterification of fatty acids is significantly higher when using secondary alcohols compared to primary alcohols. ucr.ac.cr This increase in activation energy directly translates to a slower reaction rate.

| Carboxylic Acid | Alcohol | Activation Energy (Ea) (kJ/mol) | Reference System |

|---|---|---|---|

| Acetic Acid | Methanol (B129727) (Primary) | 42 | Palm Fatty Acids Esterification ucr.ac.cr |

| Caprylic Acid | Ethylene Glycol (Primary) | 53 ± 3 | Camacho-Leandro, 2007 ucr.ac.cr |

| Palm Fatty Acids | Isopropanol (Secondary) | >53 | Inferred from ucr.ac.cr |

| 6-Cyclohexylhexanoic Acid | Cyclohexanol (Secondary) | Expected to be >53 | Inferred based on steric complexity |

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of 6-cyclohexylhexanoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack and Tetrahedral Intermediate Formation: The lone pair of electrons on the oxygen of cyclohexanol attacks the activated carbonyl carbon. This is the rate-determining step and results in the formation of a key tetrahedral intermediate. The transition state leading to this intermediate is sterically crowded due to the two cyclohexyl moieties, accounting for the slow reaction kinetics.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This can occur in one or two steps, potentially involving the solvent or another alcohol molecule as a shuttle. youtube.com This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. This results in a protonated form of the final ester.

Deprotonation: A base (such as water or another alcohol molecule) removes the proton from the new carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

The primary intermediates in this reaction pathway are outlined below.

| Step | Intermediate Name | Description |

|---|---|---|

| 1 | Protonated 6-Cyclohexylhexanoic Acid | The carbonyl group of the carboxylic acid is protonated, increasing its electrophilicity. |

| 2 | Tetrahedral Intermediate | Formed after the nucleophilic attack of cyclohexanol. It contains a central carbon atom bonded to two hydroxyl groups, the cyclohexylmethoxy group, and the cyclohexylpentyl chain. |

| 3 | O-Protonated Tetrahedral Intermediate | One of the hydroxyl groups is protonated to form a good leaving group (-OH2+). |

| 4 | Protonated this compound | The ester product with a protonated carbonyl oxygen, formed immediately after the elimination of water. |

Reaction Pathways of this compound Transformations

This compound can undergo several transformations, primarily centered around the cleavage or modification of the ester linkage. These include hydrolysis, transesterification, and reduction.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification. libretexts.org The reaction is initiated by the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. The kinetics are subject to the same steric hindrance effects as esterification, and the reaction is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral intermediate which then collapses, expelling the cyclohexyloxide anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the alkoxide yields the carboxylate salt and cyclohexanol. The rate of saponification is highly dependent on steric factors; bulky groups on either the acyl or alkoxy portion of the ester can significantly slow the rate of reaction by hindering the approach of the hydroxide nucleophile. For this compound, the steric bulk of both cyclohexyl groups would be expected to result in a relatively slow rate of hydrolysis compared to less hindered esters.

| Ester | Relative Rate (Expected) | Reason for Rate Difference |

|---|---|---|

| Methyl Acetate (B1210297) | Fastest | Minimal steric hindrance at both acyl and alkoxy positions. |

| Methyl 2,2-dimethylpropanoate | Slow | Significant steric hindrance at the acyl position (neopentyl group). |

| tert-Butyl Acetate | Very Slow | Significant steric hindrance at the alkoxy position (tertiary alkyl group). |

| This compound | Slow | Significant steric hindrance at both the acyl (long chain with cyclohexyl) and alkoxy (secondary alkyl) positions. |

Transesterification is a process where the alkoxy group (-OR') of an ester is exchanged with another alcohol (-OR''). This reaction can also be catalyzed by acid or base, with mechanisms analogous to hydrolysis but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

The reactivity of this compound in transesterification reactions is governed by the steric and electronic properties of the incoming alcohol. The reaction is an equilibrium, which can be driven to completion by using a large excess of the new alcohol, especially if it has a low boiling point and can be used as the solvent. masterorganicchemistry.com

The expected reactivity profile with different alcohols would follow this general trend: Primary Alcohols (e.g., Methanol) > Secondary Alcohols (e.g., Isopropanol) > Tertiary Alcohols (e.g., tert-Butanol)

This trend is a direct consequence of steric hindrance. Primary alcohols, being the least bulky, can access the electrophilic carbonyl carbon of the ester most easily, leading to a faster reaction. Tertiary alcohols are extremely bulky and react very slowly, if at all, under typical conditions. Studies on the transesterification of other esters, such as β-keto esters, confirm that the nature of the alcohol has a significant effect on reaction kinetics. nih.gov

Oxidation: The ester functional group itself is generally resistant to oxidation. numberanalytics.com Under vigorous oxidizing conditions (e.g., using potassium permanganate (B83412) or chromium trioxide), the reaction is more likely to occur at the C-H bonds of the alkyl portions of the molecule, namely the two cyclohexyl rings and the aliphatic chain. numberanalytics.comnumberanalytics.com Oxidation of the secondary C-H bonds on the cyclohexane (B81311) rings could lead to the formation of ketones.

Reduction: The ester linkage can be readily reduced by powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4). libretexts.org The reduction of this compound would cleave the ester bond and reduce the acyl portion, yielding two distinct alcohol molecules: 6-cyclohexylhexan-1-ol and cyclohexanol.

The mechanism for this reduction involves several steps: libretexts.orglibretexts.org

Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH4 attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the cyclohexyloxide anion as the leaving group. This step produces an aldehyde intermediate, 6-cyclohexylhexanal.

Second Hydride Attack: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This forms a new tetrahedral alkoxide intermediate.

Protonation: An acidic workup step (e.g., adding water or dilute acid) protonates the two alkoxide products (the one from the aldehyde reduction and the cyclohexyloxide leaving group) to give the final alcohol products. youtube.com

Using a less reactive, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H), especially at low temperatures, can sometimes allow for the reaction to be stopped at the aldehyde stage, isolating 6-cyclohexylhexanal. libretexts.org

Advanced Spectroscopic and Structural Analysis of Cyclohexyl 6 Cyclohexylhexanoate

High-Resolution NMR Spectroscopy for Conformational and Configurational Studies of Cyclohexyl 6-cyclohexylhexanoate

High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of this compound, enabling the exploration of its conformational and configurational isomers.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing this compound Structure

Multidimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and understanding the connectivity within the this compound molecule. science.govyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on both the cyclohexyl ring of the ester and the cyclohexyl ring of the hexanoate (B1226103) moiety, as well as along the hexanoate chain. This allows for the tracing of the proton network within each structural component.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances based on their attached protons. columbia.edu For instance, the signal for the proton on the carbon bearing the ester oxygen (the O-CH group of the cyclohexyl ester) would show a cross-peak with the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for connecting the different fragments of the molecule. For example, the protons on the carbon adjacent to the carbonyl group (α-protons of the hexanoate chain) would show a correlation to the carbonyl carbon. Similarly, the proton on the oxygen-bearing carbon of the cyclohexyl ester would show a correlation to the carbonyl carbon, confirming the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexyl Ester (O-CH) | CH | 4.5 - 5.0 | 70 - 80 |

| Cyclohexyl Rings (CH₂) | CH₂ | 1.2 - 1.9 | 25 - 40 |

| Hexanoate (α-CH₂) | CH₂ | 2.2 - 2.5 | 30 - 40 |

| Hexanoate (other CH₂) | CH₂ | 1.2 - 1.7 | 20 - 35 |

| Carbonyl (C=O) | C | - | 170 - 180 |

Note: These are general predicted ranges and can be influenced by the solvent and specific conformational and configurational isomers. carlroth.comsigmaaldrich.com

NOESY/ROESY for Stereochemical Assignments in this compound

The stereochemistry of this compound, particularly the relative orientation of substituents on the cyclohexyl rings (axial vs. equatorial), can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). wikipedia.org These experiments detect through-space interactions between protons that are in close proximity.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the spatial relationships between protons. For example, a strong NOE between a proton on the cyclohexyl ring and a proton on the hexanoate chain would suggest a specific folded conformation. The presence or absence of NOEs between protons on the same cyclohexyl ring can help to assign their relative stereochemistry (e.g., cis vs. trans isomers if applicable).

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. rasayanjournal.co.innih.gov

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1735-1750 cm⁻¹. The exact position of this band can be sensitive to the molecular conformation. The C-O stretching vibrations of the ester group typically appear as two bands in the region of 1000-1300 cm⁻¹. rasayanjournal.co.in

The presence of the cyclohexyl rings will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The various C-C stretching and bending modes of the rings and the hexanoate chain will contribute to a complex fingerprint region below 1500 cm⁻¹. rasayanjournal.co.inchegg.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the hydrocarbon backbone. The C-C stretching vibrations of the cyclohexyl rings and the hexanoate chain are often more prominent in the Raman spectrum. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C=O Stretch (Ester) | 1735 - 1750 | IR (Strong) |

| C-O Stretch (Ester) | 1000 - 1300 | IR (Strong) |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| C-H Bend (CH₂) | ~1450 | IR |

Data compiled from general values for similar ester compounds. rasayanjournal.co.inchemicalbook.comnist.gov

Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound, with the chemical formula C₁₈H₃₂O₂, the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition. wikipedia.orgwebqc.orgnist.govnih.govnist.gov

Table 3: Elemental Composition of this compound

| Compound | Formula | Molar Mass ( g/mol ) | Exact Mass |

| This compound | C₁₈H₃₂O₂ | 280.45 | 280.24023 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecular ion. lew.ro In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Common fragmentation pathways for esters include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds that involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the α,β-carbon-carbon bond.

Loss of the alkoxy group: Cleavage of the C-O bond of the ester, leading to the loss of the cyclohexyloxy radical.

Cleavage within the cyclohexyl rings: Fragmentation of the cyclohexyl rings can also occur, often involving the loss of small neutral molecules like ethene. jove.com

By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure determined by NMR and other techniques. lew.ronih.govyoutube.com

Computational and Theoretical Investigations of Cyclohexyl 6 Cyclohexylhexanoate

Quantum Chemical Calculations of Cyclohexyl 6-cyclohexylhexanoate Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. For a molecule with the structural complexity of this compound, these methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a molecule of this size.

A DFT analysis of this compound would typically involve geometry optimization to find the lowest energy structure. From this, the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the ester oxygen atoms due to their lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital.

Reactivity descriptors, such as Fukui functions and the dual descriptor, can be calculated from the electron density to predict the most likely sites for nucleophilic and electrophilic attack. In the case of this compound, the carbonyl carbon is predicted to be the primary site for nucleophilic attack, a key step in reactions like hydrolysis.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value/Location | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the outermost electrons. |

| LUMO Energy | ~ +1.2 eV | Indicates the energy of the lowest available electron state. |

| HOMO-LUMO Gap | ~ 8.7 eV | Suggests high kinetic stability. |

| Site of Nucleophilic Attack | Carbonyl Carbon | Predicts reactivity in ester-related reactions. |

| Site of Electrophilic Attack | Carbonyl Oxygen | Predicts protonation site in acidic conditions. |

Note: The values in this table are illustrative and based on typical values for similar ester compounds. Specific experimental or higher-level computational data for this compound is not available in published literature.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energies for molecules.

Due to their high computational cost, these methods are often used to benchmark the results from more approximate methods like DFT. For this compound, high-accuracy ab initio calculations could be used to obtain a precise value for the molecule's heat of formation and to study the energetics of its various conformations. Such calculations would be particularly valuable for creating a detailed potential energy surface for the molecule.

Conformational Analysis of this compound via Molecular Mechanics and Dynamics

The flexibility of the two cyclohexyl rings and the hexanoate (B1226103) chain in this compound means that the molecule can exist in a multitude of different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Molecular Mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for the conformational analysis of large molecules. Force fields like MMFF94 or AMBER would be appropriate for this molecule. A systematic search of the conformational space would reveal that the lowest energy conformations are those where both cyclohexyl rings are in the chair conformation, as this minimizes steric strain. sapub.org Furthermore, the bulky cyclohexyl groups would likely prefer to be in an equatorial position relative to each other to minimize 1,3-diaxial interactions. sapub.org

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape. acs.org In an MD simulation, the movements of the atoms are simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes, such as the ring-flipping of the cyclohexane (B81311) moieties, and can be used to calculate thermodynamic properties like the free energy of different conformational states.

Table 2: Expected Stable Conformations of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Key Feature |

| Anti (trans) | ~180° | 0.0 | Extended chain, minimal steric hindrance. |

| Gauche | ~±60° | > 1.0 | More compact structure. |

Note: This table is illustrative. The actual energy difference would depend on the specific force field used in the calculation.

In Silico Modeling of this compound Reaction Mechanisms

In silico modeling can be used to elucidate the detailed step-by-step mechanism of chemical reactions involving this compound. A prime example would be its hydrolysis, which is the reverse of its formation.

The acid-catalyzed hydrolysis of esters typically proceeds through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of the alcohol. chemguide.co.uk Computational methods, particularly DFT, can be used to model this entire reaction pathway. By calculating the energies of the reactants, products, intermediates, and transition states, an energy profile for the reaction can be constructed. The highest energy point on this profile corresponds to the rate-determining step of the reaction.

For this compound, computational studies would likely confirm the formation of a tetrahedral intermediate as a key step in its hydrolysis. researchgate.net The large cyclohexyl groups are expected to have a significant steric influence on the reaction rate, which could be quantified through these models.

Cheminformatics Applications for this compound and its Analogues

Cheminformatics involves the use of computational tools to analyze and organize chemical data. For this compound and a library of its structural analogues, cheminformatics approaches could be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These models aim to find a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For example, a QSPR model could be developed to predict the boiling point or viscosity of a series of cyclohexyl esters based on calculated molecular descriptors. These descriptors can include constitutional indices (e.g., molecular weight, number of rings), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

While no specific cheminformatics studies on this compound are publicly available, the PubChem database contains some pre-computed properties for this molecule, which could serve as a starting point for such an analysis. nih.gov

Chemical Reactivity and Transformations of Cyclohexyl 6 Cyclohexylhexanoate

Hydrolytic Stability under Varied Chemical Conditions

The hydrolysis of an ester, which results in the formation of a carboxylic acid and an alcohol, can be catalyzed by acids or bases. chemguide.co.uklibretexts.org The stability of Cyclohexyl 6-cyclohexylhexanoate under these conditions is significantly impacted by the steric hindrance provided by the two bulky cyclohexyl groups.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is a reversible process. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgalgoreducation.com For this compound, the bulky cyclohexyl groups are expected to hinder the approach of water to the carbonyl carbon, thus slowing down the rate of hydrolysis compared to less hindered esters. ucoz.com To achieve a significant degree of hydrolysis, forcing conditions such as high temperatures and a large excess of water would likely be necessary. chemguide.co.uk

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water to form a tetrahedral intermediate.

Proton transfer.

Elimination of the alcohol (cyclohexanol) to form the protonated carboxylic acid.

Deprotonation to yield 6-cyclohexylhexanoic acid.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is generally an irreversible process because the resulting carboxylic acid is deprotonated to form a carboxylate salt. jk-sci.com The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. epa.gov Similar to acid-catalyzed hydrolysis, the steric hindrance from the cyclohexyl moieties in this compound is expected to decrease the reaction rate. ucoz.comchemrxiv.org However, specialized conditions have been developed for the saponification of sterically hindered esters, such as using non-aqueous media like NaOH in a methanol (B129727)/dichloromethane mixture at room temperature, which has been shown to be effective for crowded esters. arkat-usa.org

| Condition | Expected Reactivity of this compound | Products |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Slow hydrolysis, requires forcing conditions (heat, excess water). | 6-Cyclohexylhexanoic acid and Cyclohexanol (B46403) |

| Aqueous Base (e.g., NaOH, KOH) | Slow hydrolysis due to steric hindrance. | Sodium or Potassium 6-cyclohexylhexanoate and Cyclohexanol |

| Non-aqueous Base (e.g., NaOH in MeOH/CH₂Cl₂) | Potentially more effective for hindered esters. arkat-usa.org | Sodium 6-cyclohexylhexanoate and Cyclohexanol |

Enzymatic Hydrolysis:

Lipases are enzymes that catalyze the hydrolysis of esters. psu.edu Lipases, such as those from Candida rugosa, are known to hydrolyze a wide range of esters, including those with bulky groups. nih.gov The catalytic mechanism of lipases involves the formation of an acyl-enzyme intermediate at the active site. nih.govscielo.br The kinetics of lipase-catalyzed hydrolysis often follow a Ping-Pong Bi-Bi mechanism and are influenced by the interface between the aqueous and organic phases. nih.govresearchgate.net It is plausible that specific lipases could effectively hydrolyze this compound, potentially offering a milder and more selective alternative to chemical hydrolysis. The rate and extent of enzymatic hydrolysis would depend on the specific lipase (B570770) used, the reaction conditions (pH, temperature), and the substrate concentration. researchgate.net

Transesterification Reactions with Various Alcohol and Ester Reagents

Transesterification is the process of exchanging the alcohol or acid portion of an ester with another. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, an alcohol can react with an ester to form a new ester and a new alcohol. researchgate.netyoutube.com For this compound, reaction with a simple alcohol like methanol in the presence of an acid catalyst (e.g., H₂SO₄) would be expected to yield methyl 6-cyclohexylhexanoate and cyclohexanol. To drive the equilibrium towards the products, a large excess of the reagent alcohol is typically used. masterorganicchemistry.com The mechanism is analogous to acid-catalyzed hydrolysis, with the reagent alcohol acting as the nucleophile instead of water. youtube.com

Base-Catalyzed Transesterification:

Base-catalyzed transesterification typically involves an alkoxide as the nucleophile. masterorganicchemistry.com For example, reacting this compound with sodium methoxide (B1231860) would also produce methyl 6-cyclohexylhexanoate and sodium cyclohexoxide. This reaction is also an equilibrium process, and driving it to completion would require using a large excess of the reagent alkoxide or removing one of the products.

| Reagent | Catalyst | Expected Products |

| Methanol (large excess) | Acid (e.g., H₂SO₄) | Methyl 6-cyclohexylhexanoate and Cyclohexanol |

| Sodium Methoxide | Base | Methyl 6-cyclohexylhexanoate and Sodium Cyclohexoxide |

| Another Ester (e.g., Ethyl Acetate) | Acid or Base | Potential for equilibrium mixture of esters |

This compound as a Substrate in Novel Organic Reactions

The structure of this compound offers multiple sites for chemical modification, including the two cyclohexyl rings and the ester linkage itself.

The cyclohexyl groups are saturated carbocycles, and their functionalization typically requires the activation of C-H bonds. Recent advances in organic synthesis have developed methods for the site-selective functionalization of such unactivated C-H bonds. nih.govyoutube.com

C-H Activation and Functionalization:

Directed C-H activation has emerged as a powerful tool for functionalizing specific positions in a molecule. youtube.com While no specific studies on this compound were found, it is conceivable that a directing group could be introduced into the molecule to facilitate the arylation, alkylation, or oxidation of a specific C-H bond on one of the cyclohexyl rings. youtube.comnih.gov For instance, palladium-catalyzed reactions have been used for the γ-arylation of cycloalkane carboxylic acids, suggesting that the carboxylic acid precursor to our ester, 6-cyclohexylhexanoic acid, could be a substrate for such transformations. nih.gov The direct C-H functionalization of the ester would be a more challenging but potentially feasible endeavor with the appropriate catalyst system. rsc.orgepfl.ch

The ester group is a versatile functional group that can be converted into other functionalities.

Amidation:

The direct conversion of esters to amides is a fundamentally important transformation. While this reaction can be challenging, especially for sterically hindered esters, methods have been developed using strong bases or specific catalysts. rsc.org For instance, base-promoted amidation of unactivated esters with amines has been achieved using reagents like n-BuLi in THF. rsc.org The reaction of this compound with an amine under such conditions would be expected to yield the corresponding N-substituted 6-cyclohexylhexanamide and cyclohexanol. The steric hindrance around the carbonyl group would likely necessitate more forcing conditions or specialized catalysts, such as those developed for the amidation of sterically hindered substrates. rsc.orgacs.orgchimia.ch

Reduction:

Esters can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.comlibretexts.org The reduction of this compound with LiAlH₄ would yield two alcohol products: 6-cyclohexylhexan-1-ol and cyclohexanol. ucalgary.cachemistrysteps.comyoutube.com

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the alkoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. masterorganicchemistry.comchemistrysteps.com Chemoselective reduction methods that could potentially reduce the ester in the presence of other functional groups are also being developed, often employing specific catalysts and silane-based reducing agents. oup.comchemistryviews.orgthieme-connect.com

| Reaction | Reagent | Expected Products |

| Amidation | Amine (e.g., R-NH₂) with a strong base or catalyst | N-alkyl-6-cyclohexylhexanamide and Cyclohexanol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 6-Cyclohexylhexan-1-ol and Cyclohexanol |

Polymerization and Co-polymerization Applications Involving this compound (as a monomer)

While this compound itself is not a typical monomer for polymerization, its constituent parts, 6-cyclohexylhexanoic acid and cyclohexanol, or derivatives thereof, could be utilized in the synthesis of polyesters.

Polyester (B1180765) Synthesis:

Polyesters are generally synthesized through the polycondensation of diols with dicarboxylic acids or their derivatives. researchgate.netnih.gov One could envision a scenario where a di-functionalized derivative of this compound acts as a monomer. For example, if both cyclohexyl rings contained a hydroxyl or carboxylic acid group, the resulting molecule could undergo polycondensation.

More plausibly, the hydrolysis products, 6-cyclohexylhexanoic acid and cyclohexanol, could be modified to create monomers. For instance, 6-cyclohexylhexanoic acid could be converted into a diacid, and cyclohexanol into a diol, which could then be used in polyester synthesis. acs.org The incorporation of the bulky cyclohexyl groups into the polyester backbone would be expected to influence the polymer's properties, such as its thermal stability, crystallinity, and degradability. researchgate.net

Co-polymerization:

Co-polymerization is a method to tailor the properties of polymers. researchgate.net It is conceivable that a derivative of this compound could be used as a co-monomer with other monomers, such as lactones in a ring-opening polymerization, to introduce specific properties conferred by the cyclohexyl moieties. researchgate.net The presence of the bulky, hydrophobic cyclohexyl groups could enhance the thermal resistance and modify the mechanical properties of the resulting co-polymer.

Synthesis and Characterization of Cyclohexyl 6 Cyclohexylhexanoate Derivatives and Analogues

Structural Modifications of the Cyclohexyl Moieties

The two cyclohexyl rings in Cyclohexyl 6-cyclohexylhexanoate are primary targets for structural modification to alter the molecule's steric profile and conformational behavior. Substituents on these rings can significantly impact the stability and reactivity of the resulting analogues.

Synthetic Approaches: The synthesis of such analogues often involves preparing substituted cyclohexanols or substituted cyclohexyl-bearing carboxylic acids prior to the final esterification step.

Alkylation and Functionalization: The introduction of alkyl, hydroxyl, or keto groups is a common strategy. For example, the synthesis of 4'-substituted cyclohexyl derivatives has been explored in the context of creating noviomimetics, which are molecules that mimic the structure of the antibiotic novobiocin. nih.gov Synthetic routes can involve multi-step processes starting from precursors like 1,3-cyclohexanedione (B196179) to build substituted cyclohexenones, which can then be reduced to the desired substituted cyclohexanol (B46403). nih.gov

Introduction of Unsaturation: The cyclohexyl ring can be modified to a cyclohexenyl or cyclohexenone ring. Cascade reactions, such as inter- and intramolecular double Michael additions, can be used to create highly functionalized and diastereoselective cyclohexanone (B45756) structures from simple precursors. beilstein-journals.org These reactions demonstrate methods for profound alteration of the carbocyclic skeleton.

Table 1: Examples of Structural Modifications on Cyclohexyl Moieties This table is interactive. You can sort and filter the data.

| Modification Type | Example Substituent/Feature | Resulting Moiety | Synthetic Precursor Example |

|---|---|---|---|

| Alkyl Substitution | tert-butyl | 4-tert-Butylcyclohexyl | 4-tert-Butylcyclohexanol |

| Hydroxylation | Hydroxyl (-OH) | 4-Hydroxycyclohexyl | Cyclohexane-1,4-diol |

| Ketone Formation | Carbonyl (C=O) | 4-Oxocyclohexyl | Cyclohexane-1,4-dione |

| Unsaturation | C=C Double Bond | Cyclohexenyl | Cyclohexenol |

| Aromatic Substitution | Phenyl | 4-Phenylcyclohexyl | 4-Phenylcyclohexanol |

Variations in the Hexanoate (B1226103) Chain Length and Saturation

The six-carbon chain of the hexanoate portion of the molecule provides another lever for tuning its properties. Both the length of this chain and its degree of saturation can be systematically altered.

Varying Chain Length: Standard esterification methods, such as the Fischer esterification which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, allow for the synthesis of a wide range of analogues by simply choosing a different carboxylic acid. researchgate.netyoutube.com

Shorter Chains: Using acids like acetic acid or propionic acid would yield Cyclohexyl acetate (B1210297) or Cyclohexyl propanoate, respectively. These smaller analogues would be expected to have different physical properties, such as lower viscosity and higher volatility.

Longer Chains: Using fatty acids with more than six carbons (e.g., octanoic acid, decanoic acid) produces esters with a more pronounced lipophilic character. researchgate.net Studies on related compounds, such as alkyl ferulates, have shown that biological activity can be dependent on the length of the alkyl chain, suggesting that this is a critical parameter for optimization. researchgate.net

Introducing Unsaturation: The introduction of double or triple bonds into the alkanoate chain can impart conformational rigidity and provide sites for further chemical reactions. For example, the synthesis of 6-cyclohexyl-2-methylenehexanoic acid ethyl ester has been documented, which features a double bond at the C-2 position of the hexanoate chain. prepchem.com Such modifications can be achieved by using unsaturated carboxylic acids in the initial esterification or by performing elimination reactions on a saturated precursor. The presence of unsaturation is readily detectable by spectroscopic methods.

Table 2: Examples of Variations in the Alkanoate Chain This table is interactive. You can sort and filter the data.

| Chain Modification | Analogue Name Example | Number of Carbons | Key Feature |

|---|---|---|---|

| Shorter Chain | Cyclohexyl acetate | 2 | Acetyl group |

| Shorter Chain | Cyclohexyl butanoate | 4 | Butanoyl group |

| Parent Chain | Cyclohexyl hexanoate | 6 | Hexanoyl group |

| Longer Chain | Cyclohexyl octanoate | 8 | Octanoyl group |

| Unsaturation | Cyclohexyl 6-cyclohexyl-2-hexenoate | 6 | C=C double bond |

| Methylene Group | Cyclohexyl 6-cyclohexyl-2-methylenehexanoate | 7 | exocyclic C=C |

Introduction of Heteroatoms and Functional Groups into Analogues

Replacing carbon atoms with heteroatoms (e.g., oxygen, nitrogen, sulfur) or adding new functional groups can dramatically alter the electronic properties, polarity, and hydrogen-bonding capabilities of the analogues.

Synthetic Strategies:

Oxygen Functional Groups: As discussed, hydroxyl and keto groups can be introduced onto the cyclohexyl rings. nih.gov The synthesis of β-hydroxyketo esters represents a class of compounds where these functional groups are incorporated through cyclization reactions. nih.gov

Sulfur and Nitrogen: The ester oxygen itself can be replaced by sulfur to create a thioester. In more complex systems, sulfur has been introduced to create sulfone analogues. nih.gov Nitrogen can be incorporated to form amides (by replacing the ester linkage) or as substituents on the rings, such as in the synthesis of N-methyl or amine derivatives. nih.govacs.org Copper-catalyzed asymmetric amination reactions on related yne-allylic esters show pathways to introduce various alkyl and cyclohexyl amines into a molecule. acs.org

Halogens: Halogens can be introduced onto the cyclohexyl rings, typically by starting with a halogenated cyclohexanol. The synthesis of cyclohexyl bromide from cyclohexanol via reaction with hydrobromic acid is a fundamental transformation that provides a precursor for such analogues. youtube.com

Table 3: Examples of Heteroatom and Functional Group Introduction This table is interactive. You can sort and filter the data.

| Heteroatom/Group | Point of Introduction | Example Analogue Structure | Potential Precursor |

|---|---|---|---|

| Hydroxyl (-OH) | Cyclohexyl Ring | Hydroxythis compound | Hydroxycyclohexanol |

| Ketone (C=O) | Cyclohexyl Ring | Oxothis compound | Oxocyclohexanol |

| Amine (-NH2) | Cyclohexyl Ring | Aminothis compound | Aminocyclohexanol |

| Bromine (-Br) | Cyclohexyl Ring | Bromothis compound | Bromocyclohexanol |

| Sulfur (as Thioester) | Ester Linkage | Cyclohexyl 6-cyclohexylhexanethioate | 6-Cyclohexylhexanethioic acid |

Comparative Reactivity and Spectroscopic Properties of this compound Analogues

The structural modifications detailed above lead to significant and predictable differences in the reactivity and spectroscopic signatures of the resulting analogues.

Comparative Reactivity: The hydrolysis of the ester bond is a key reaction for comparing reactivity. This reaction can be catalyzed by acid or base (saponification). libretexts.orgchemguide.co.uk

Conformational Effects: The rate of esterification and hydrolysis is heavily influenced by the conformation of substituents on the cyclohexyl ring. Esterification of an axial cyclohexanol is slower than that of its equatorial counterpart due to greater steric hindrance. Conversely, the base-catalyzed hydrolysis (saponification) of an ester in an axial position is often faster than that of an equatorial ester. This is attributed to the relief of steric strain in the transition state. spcmc.ac.in For example, oxidation of an axial alcohol is faster than an equatorial one because it relieves the 1,3-diaxial strain in the product ketone. spcmc.ac.in

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the cyclohexyl rings would be expected to increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups would decrease the rate.

Table 4: Predicted Relative Reactivity in Base-Catalyzed Hydrolysis This table is interactive. You can sort and filter the data.

| Analogue Feature | Position of Ester Group | Steric Hindrance | Predicted Relative Rate | Rationale |

|---|---|---|---|---|

| Unsubstituted | Equatorial | Low | Baseline | Reference compound |

| Unsubstituted | Axial | High | Faster | Relief of 1,3-diaxial strain in transition state spcmc.ac.in |

| tert-butyl substituent | Equatorial | High | Slower | Increased steric hindrance around the reaction center |

| Electron-withdrawing group | N/A | Low | Faster | Increased electrophilicity of carbonyl carbon |

Comparative Spectroscopic Properties: Spectroscopy provides the primary means of characterizing these analogues and confirming their structure.

Infrared (IR) Spectroscopy: The parent compound exhibits a characteristic strong C=O stretching absorption for the ester at approximately 1735 cm⁻¹. An analogue with a keto group on a cyclohexyl ring would show an additional C=O stretch around 1715 cm⁻¹. An unsaturated analogue with a C=C bond would introduce a stretch around 1650 cm⁻¹. A hydroxylated analogue would be easily identified by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for detailed structural elucidation. The chemical shifts of protons and carbons near a modification will change significantly. For example, a proton on a carbon bearing a hydroxyl group typically resonates between 3.5-4.5 ppm in the ¹H NMR spectrum. Furthermore, the coupling constants between adjacent protons on the cyclohexyl ring can be used to determine their relative orientation (axial or equatorial). Advanced 2D NMR techniques like COSY and NOESY are used to unambiguously establish the connectivity and stereochemistry of highly substituted analogues. beilstein-journals.org

Advanced Analytical Methodologies for Cyclohexyl 6 Cyclohexylhexanoate

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of Cyclohexyl 6-cyclohexylhexanoate, enabling its separation from impurities, isomers, and complex matrices. The choice of technique is dictated by the analytical goal, whether it be purity assessment, isomer profiling, or trace-level quantification.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-FID, GC-MS)

Gas chromatography stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for purity determination and the identification of related substances.

GC with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying the purity of this compound. Due to its proportional response to the mass of carbon, FID provides excellent quantitative accuracy. A typical GC-FID method would involve a high-temperature capillary column, such as a polydimethylsiloxane (B3030410) (e.g., DB-1) or a more polar phase (e.g., DB-WAX), to achieve optimal separation from any starting materials or by-products.

GC with Mass Spectrometry (GC-MS) offers the added advantage of structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the ester bond, leading to the formation of a cyclohexoxycarbonyl cation or a cyclohexyl cation. Further fragmentation of the hexanoate (B1226103) chain and the cyclohexyl rings would provide a detailed fingerprint for unambiguous identification. Common fragments might include the loss of the cyclohexoxy group, the cyclohexyl group, and various hydrocarbon fragments from the hexanoate chain.

| Parameter | Typical Condition | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Provides good resolution for semi-volatile esters. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the high-boiling point analyte. |

| Oven Program | 100 °C (1 min hold) to 300 °C at 10 °C/min | Allows for the separation of potential volatile impurities from the main analyte. |

| Detector | FID or Mass Spectrometer | FID for quantification, MS for identification and structural confirmation. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

High-Performance Liquid Chromatography (HPLC) with UV, RI, or ELSD Detection

For non-volatile impurities or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is a valuable alternative. Given that this compound lacks a strong chromophore, detection can be challenging.

UV Detection: Direct UV detection is likely to be limited to the low wavelength region (around 200-210 nm) due to the carbonyl group in the ester functionality. This can be susceptible to interference from solvents and other matrix components.

Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase. It is suitable for high-concentration samples and purity analysis but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

Evaporative Light Scattering Detection (ELSD): ELSD is a more versatile "universal" detector for non-volatile analytes. It is not dependent on the optical properties of the analyte and is compatible with gradient elution, making it well-suited for the analysis of this compound and its non-volatile impurities.

A reversed-phase C18 column would be the stationary phase of choice, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water.

| Parameter | Typical Condition | Rationale |

| HPLC Column | C18, 4.6 mm ID x 250 mm, 5 µm particle size | Standard reversed-phase column for non-polar to moderately polar analytes. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute the highly non-polar analyte and separate it from potential polar impurities. |

| Detector | ELSD or RI | Universal detection methods suitable for compounds lacking a strong chromophore. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

Supercritical Fluid Chromatography (SFC) for Purity and Isomer Analysis

Supercritical Fluid Chromatography (SFC) is an emerging technique that bridges the gap between gas and liquid chromatography. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers fast, efficient, and "green" separations. For a non-polar compound like this compound, SFC can provide excellent resolution and high throughput. It is particularly advantageous for the separation of isomers, where the subtle differences in their physical properties can be exploited by the unique selectivity of SFC. Chiral SFC could also be employed to separate potential stereoisomers if the cyclohexyl rings contain chiral centers. Detection is typically achieved using a back-pressure regulator in series with a standard HPLC detector like UV or an MS detector.

Hyphenated Techniques for this compound Profiling (e.g., GCxGC-MS)

For an in-depth analysis of complex samples containing this compound, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) is an exceptionally powerful tool. This technique employs two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a polar column in the second dimension). This orthogonality provides a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds that would be unresolved in a one-dimensional GC analysis. GCxGC-MS is particularly useful for profiling the compound in complex industrial formulations, where it can separate the target analyte from a multitude of other components, including isomers, degradation products, and additives. The resulting two-dimensional chromatogram provides a structured map of the sample components, facilitating easier identification and comparison of different samples.

Quantitative Analysis Method Development and Validation for this compound in Complex Matrices (e.g., environmental samples, industrial formulations)

The development of a robust quantitative method for this compound in complex matrices requires careful consideration of sample preparation, chromatographic separation, and detection.

Sample Preparation: For environmental samples, such as water or soil, a pre-concentration step is often necessary. This can be achieved through liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a C18 or other appropriate sorbent. For industrial formulations, a simple dilution with a suitable solvent may be sufficient. The choice of an appropriate internal standard, structurally similar to the analyte but not present in the sample, is crucial for accurate quantification.

Method Validation: A quantitative method must be rigorously validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a defined range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A validated GC-MS method operating in selected ion monitoring (SIM) mode is often the preferred choice for quantitative analysis in complex matrices due to its high selectivity and sensitivity.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 / 10:1 |

Industrial and Material Science Applications of Cyclohexyl 6 Cyclohexylhexanoate

Role as a High-Performance Solvent or Co-Solvent in Industrial Processes

Cyclohexyl hexanoate's chemical structure and physical properties make it a viable solvent or co-solvent in several industrial processes. As an ester, it exhibits good solvency for a variety of organic compounds. It is a relatively non-polar compound, which dictates its solubility characteristics; it is generally soluble in organic solvents while having limited solubility in water. cymitquimica.com This property is advantageous in formulations where the inclusion of a non-polar solvent is necessary.

The moderate boiling point and low vapor pressure of Cyclohexyl hexanoate (B1226103) indicate that it is not highly volatile, a desirable characteristic for a process solvent as it reduces losses due to evaporation and minimizes workplace exposure. cymitquimica.com Its stability under normal conditions further enhances its utility as a solvent in various applications. cymitquimica.com While specific high-performance applications are not extensively documented in publicly available literature, its properties are indicative of its potential in specialty chemical formulations.

Table 1: Physical and Chemical Properties of Cyclohexyl hexanoate Relevant to its Solvent Applications

| Property | Value |

|---|---|

| CAS Number | 6243-10-3 |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 248-249 °C at 760 mmHg |

| Vapor Pressure | 0.024 mmHg at 25 °C |

| Solubility | Soluble in alcohol and oils; practically insoluble in water. thegoodscentscompany.com |

| Odor | Fruity, pineapple-like |

This table is interactive. You can sort and filter the data.

Application in Lubricant Formulations and Performance Enhancement

Direct research on the application of Cyclohexyl hexanoate in lubricant formulations is not widely available. However, the broader class of cyclohexyl esters is being explored for use in lubricants. For instance, alkyl cyclohexyl 1,2-dicarboxylates have been investigated as a base stock in lubricant blends. These esters, when blended with poly-α-olefins or other base oils, have been shown to be miscible and can result in lubricants with a high viscosity index. A high viscosity index is desirable as it indicates that the lubricant's viscosity changes less dramatically with temperature fluctuations.

While these findings pertain to a different class of cyclohexyl esters, they highlight the potential for cyclohexyl-containing compounds to be used in advanced lubricant formulations. The cyclohexyl group can impart unique properties that may be beneficial for lubrication under specific conditions. Further research would be necessary to determine the specific performance-enhancing characteristics, if any, of Cyclohexyl hexanoate as a lubricant additive or base stock.

Utilization in Polymer Science as a Plasticizer or Monomer Component